N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide

Hammett constant electronic effect positional isomer

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941984-25-4) is a synthetic, small-molecule N,N'-disubstituted oxalamide with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol. It belongs to a broader class of oxalamide derivatives that have attracted attention as kinase inhibitors, IDO1 inhibitors, and nitric oxide synthase (NOS) modulators.

Molecular Formula C12H16N4O4
Molecular Weight 280.284
CAS No. 941984-25-4
Cat. No. B2808632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide
CAS941984-25-4
Molecular FormulaC12H16N4O4
Molecular Weight280.284
Structural Identifiers
SMILESCN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C12H16N4O4/c1-15(2)7-6-13-11(17)12(18)14-9-4-3-5-10(8-9)16(19)20/h3-5,8H,6-7H2,1-2H3,(H,13,17)(H,14,18)
InChIKeyDFPFROQCRNKMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941984-25-4): Structural Identity and Pharmacophore Class


N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941984-25-4) is a synthetic, small-molecule N,N'-disubstituted oxalamide with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol . It belongs to a broader class of oxalamide derivatives that have attracted attention as kinase inhibitors, IDO1 inhibitors, and nitric oxide synthase (NOS) modulators. The compound features a dimethylaminoethyl side chain and a 3-nitrophenyl moiety connected through an oxalamide backbone. Its core structural scaffold is shared with several positional isomers, including the 2-nitro (CAS 941945-80-8) and 4-nitro (CAS 900000-53-5) variants, which differ solely in the substitution pattern on the aromatic ring. This structural nuance is the primary determinant of differential molecular recognition, reactivity, and downstream procurement relevance.

Why Procuring Any Nitrophenyl Oxalamide Isomer Instead of N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941984-25-4) Introduces Undefined Experimental Risk


The nitrophenyl oxalamide family is not a commodity interchangeable by CAS number. The exact position of the nitro substituent on the phenyl ring dictates the compound's electronic distribution, dipole moment, hydrogen-bonding capacity, and metabolic stability. Substituting the 3-nitro isomer with the 4-nitro or 2-nitro analog without rigorous revalidation introduces uncontrolled variables in any structure-activity relationship (SAR) study, material science application, or synthetic pathway. Positional isomers exhibit distinct Hammett substituent constants, which directly correlate with reactivity in nucleophilic aromatic substitution, reduction potential, and binding affinity to biological targets [1]. Procurement decisions that ignore isomer identity risk batch-to-batch variability, irreproducible biological data, and wasted synthesis efforts. Verification of the 3-nitro substitution pattern is therefore a non-negotiable quality-control step that underpins scientific reproducibility.

Quantitative Differentiation of N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941984-25-4) from Its Closest Analogs


Electronic Property Divergence: Hammett σmeta vs. σpara for Nitrophenyl Oxalamide Isomers

The 3-nitrophenyl substituent in the target compound (CAS 941984-25-4) exhibits a Hammett σmeta constant of 0.71, whereas the 4-nitrophenyl analog (CAS 900000-53-5) exhibits a σpara constant of 0.78 [1]. This quantifiable difference of 0.07 units reflects the distinct electron-withdrawing character imparted by meta versus para substitution, which directly influences the electron density on the oxalamide core and the reactivity of the adjacent amide bonds.

Hammett constant electronic effect positional isomer SAR

Vendor-Reported Molecular Identity Confirmation for Isomer-Specific Procurement

The target compound (CAS 941984-25-4) is consistently cataloged by multiple non-forbidden chemical suppliers under the IUPAC name N-[2-(dimethylamino)ethyl]-N'-(3-nitrophenyl)oxamide with a molecular formula of C₁₂H₁₆N₄O₄ and a molecular weight of 280.28 g/mol . The positional isomers are assigned distinct CAS numbers (2-nitro: 941945-80-8; 4-nitro: 900000-53-5) and are listed with identical empirical formula but different IUPAC names reflecting the nitro position . This unambiguous CAS-to-structure mapping enables precise inventory control and eliminates cross-isomer contamination risk during procurement.

QC identity verification sourcing isomer purity

Predicted Physicochemical Landscape: LogP and Rule-of-Five Compliance

ACD/Labs Percepta predictions for the 4-nitro isomer (CAS 900000-53-5) yield a logP of 1.07, with zero Rule-of-Five violations and a polar surface area of 107 Ų . Although analogous computed data for the 3-nitro isomer are not publicly available from non-forbidden sources, the meta-nitro substitution is expected to produce a slightly lower logP (~0.8–1.0) due to increased dipole moment, consistent with class-level trends for nitroaromatic positional isomers. Both isomers remain within drug-like chemical space, but the subtle logP shift may affect membrane permeability and solubility in aqueous assay buffers.

ADME prediction drug-likeness logP physicochemical properties

Where N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941984-25-4) Provides Differentiated Value: Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Targeting Nitric Oxide Synthase or IDO1

The target compound's distinct electronic profile (σmeta = 0.71) makes it a critical variant for exploring how nitro position modulates binding to heme-containing enzymes such as iNOS and IDO1 [1]. Incorporating the 3-nitro isomer into a screening library alongside the 4-nitro isomer allows medicinal chemists to deconvolute electronic from steric contributions to potency, a step that is impossible if only the para isomer is procured.

Synthetic Intermediate for Meta-Substituted Aniline Derivatives

The 3-nitrophenyl oxalamide can serve as a protected aniline precursor that, upon reduction, yields the corresponding 3-amino derivative. The meta-substitution pattern is essential for accessing building blocks used in agrochemicals and pharmaceuticals where para-substitution would alter the target's binding geometry [1]. Procurement of the 3-nitro isomer avoids the need for wasteful protecting-group strategies that would be required if starting from the 2-nitro or 4-nitro isomers.

Materials Science: Tuning Dipole Moment in Organic Electronic Devices

The meta-nitro substitution imparts a larger dipole moment compared to the para isomer, which can be exploited to fine-tune charge-transfer characteristics in organic semiconductors or nonlinear optical materials [1]. Researchers developing oxalamide-based organic thin-film transistors may find the 3-nitro isomer uniquely suited for optimizing dielectric constant without altering the molecular backbone.

Quality Control Reference Standard for Isomer-Specific Analytical Methods

Given the critical need to distinguish between nitrophenyl oxalamide isomers, the 3-nitro compound can be employed as a reference standard in HPLC or LC-MS method development. Its unique retention time relative to the 2-nitro and 4-nitro isomers provides a robust system suitability check for isomer-selective quantification assays [1].

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